molecular formula C14H16N2O2 B14372699 (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] CAS No. 92046-45-2

(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]

Cat. No.: B14372699
CAS No.: 92046-45-2
M. Wt: 244.29 g/mol
InChI Key: SDRVKUKNNFDTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 2-methylaziridin-1-yl groups via methanone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] typically involves the reaction of 1,2-phenylenediamine with 2-methylaziridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis and industrial applications.

Scientific Research Applications

(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Phenylenediamine: A precursor in the synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone].

    2-Methylaziridine: Another precursor used in the synthesis.

    Bis(2-chloroethyl)amine: A structurally similar compound with different reactivity.

Uniqueness

(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is unique due to its dual aziridine rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

92046-45-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

[2-(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone

InChI

InChI=1S/C14H16N2O2/c1-9-7-15(9)13(17)11-5-3-4-6-12(11)14(18)16-8-10(16)2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

SDRVKUKNNFDTKM-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC=C2C(=O)N3CC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.